

NU-9: A Technical Guide on its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

NU-9 is a promising small molecule compound that has demonstrated significant neuroprotective effects in preclinical models of amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[1][2] Its unique mechanism of action, which involves the enhancement of cellular protein degradation pathways, sets it apart from many existing therapies for neurodegenerative disorders. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of NU-9, intended to serve as a technical resource for researchers and drug development professionals.

Chemical Structure and Properties

NU-9, also known as AKV9, is a small organic molecule with the systematic IUPAC name (S)-5-(1-(3,5-bis(trifluoromethyl) phenoxy)ethyl) cyclohexane-1,3-dione.[2] It was developed through a phenotypic high-throughput screen to identify inhibitors of protein aggregation associated with ALS.[3]

Physicochemical Properties

A comprehensive set of experimentally determined physicochemical properties for NU-9 is not readily available in the public domain. However, key identifiers and some reported properties are summarized in the table below.



| Property | Value | Source |
|-------------------------------------|--|--------|
| IUPAC Name | (S)-5-(1-(3,5-bis(trifluoromethyl) phenoxy)ethyl) cyclohexane- 1,3-dione | [2] |
| CAS Number | 1307262-15-2 | [4] |
| Molecular Formula | C16H14F6O3 | [2] |
| Molecular Weight | 368.27 g/mol | [2] |
| SMILES | CINVALID-LINK C2CC(=O)CC(=O)C2 | [2] |
| EC₅₀ (mutant SOD1 aggregation) | 2.52 μΜ | [5] |
| Blood-Brain Barrier Permeability | Crosses the blood-brain barrier | [6][7] |

Synthesis

The synthesis of NU-9 has been reported to follow a previously described protocol.[5] While a detailed, step-by-step procedure is not publicly available, the general approach involves the synthesis of the cyclohexane-1,3-dione core and the subsequent attachment of the 3,5-bis(trifluoromethyl)phenoxy ethyl side chain.[5] The development of NU-9 also involved structure-activity relationship (SAR) studies, where modifications to the linker and head groups of the molecule were explored to optimize its anti-aggregation activity.[5]

Mechanism of Action

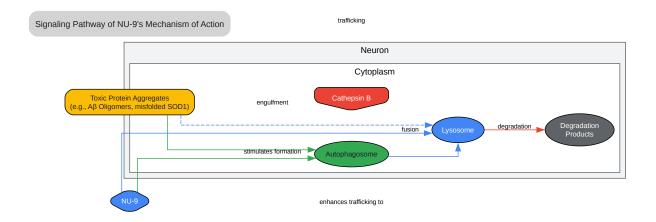
NU-9 exerts its neuroprotective effects by targeting the intracellular mechanisms of protein aggregate clearance. Unlike therapies that aim to prevent the initial misfolding of proteins, NU-9 enhances the cell's natural ability to degrade and remove toxic protein oligomers.[1][8]

The primary mechanism of action for NU-9 involves the lysosomal pathway.[1][8][9] It has been shown to be dependent on the activity of the lysosomal enzyme cathepsin B.[1][2][8][9] Evidence suggests that NU-9 facilitates the trafficking of toxic protein aggregates, such as



amyloid beta oligomers, to the lysosome for degradation.[1][9] Furthermore, NU-9 has been observed to stimulate autophagy, a cellular process responsible for the degradation of damaged organelles and protein aggregates, as evidenced by an increase in the number of autophagosomes.[2][10] The proteasome, another major cellular protein degradation system, does not appear to be involved in NU-9's mechanism of action.[2][8]

In addition to its effects on protein clearance, NU-9 has been shown to improve the health of mitochondria and the endoplasmic reticulum in diseased neurons, which are often dysfunctional in neurodegenerative diseases.[2][6][11][12]



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Caption: Signaling Pathway of NU-9's Mechanism of Action

Biological Properties and Efficacy

NU-9 has demonstrated promising efficacy in various preclinical models of neurodegenerative diseases, particularly ALS and Alzheimer's disease.

In Vitro Studies



In cellular models of ALS, NU-9 has been shown to reduce the aggregation of mutant superoxide dismutase 1 (SOD1). A key finding is its ability to improve the health and survival of upper motor neurons (UMNs), which are critically affected in ALS.[6][7][12] When compared to the FDA-approved ALS drugs riluzole and edaravone, NU-9 was found to be more effective at promoting axon outgrowth in diseased UMNs.[13] Furthermore, a synergistic effect was observed when NU-9 was used in combination with these drugs.[13][14][15]

In the context of Alzheimer's disease, NU-9 prevents the accumulation of amyloid beta oligomers (AβOs) in cultured neurons.[1][2][10] This effect is achieved by acting on intracellular pathways, as NU-9 does not prevent the formation of AβOs outside of the cells.[8]

In Vivo Studies

Oral administration of NU-9 to mouse models of ALS (hSOD1 G93A and hTDP-43 A315T) resulted in improved health of UMNs.[2] In a mouse model of Alzheimer's disease, NU-9 treatment led to improved performance in memory tests.[1][9] Additionally, NU-9 was shown to reduce brain inflammation associated with the disease.[1][8][9]

The compound exhibits good pharmacokinetic properties, including the ability to cross the blood-brain barrier and good bioavailability.[6][7] In mice, an oral dose of 100 mg/kg resulted in a concentration of 400 nM in the central nervous system.[16] NU-9 has also been reported to have low toxicity in animal models.[6][7][12]

Experimental Protocols

The following sections provide an overview of the methodologies used in the preclinical evaluation of NU-9.

Cell Culture and Treatment

- Cell Lines: Primary hippocampal neurons and upper motor neuron (UMN) reporter lines expressing mutant SOD1 have been utilized.[2][13]
- Culture Conditions: Standard cell culture conditions are maintained, with specific media formulations for different cell types.



Treatment Protocol: For in vitro studies, cells are typically pre-treated with NU-9 for a specified period before the addition of a toxic stimulus (e.g., amyloid beta monomers or inducers of mutant SOD1 expression).[2] Comparative studies have used NU-9 at a concentration of 400 nM, riluzole at 500 nM, and edaravone at 1 μM.[13]

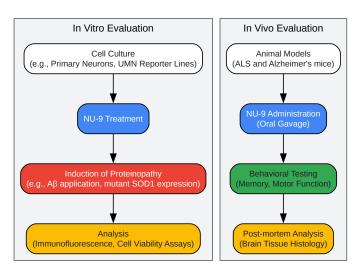
Immunofluorescence

- Objective: To visualize and quantify the accumulation of protein aggregates, such as AβOs, in cultured neurons.
- · General Procedure:
 - Cells are fixed and permeabilized.
 - Incubation with a primary antibody specific to the protein of interest (e.g., anti-AβO antibody).
 - Incubation with a fluorescently labeled secondary antibody.
 - Visualization using fluorescence microscopy.[2]

In Vivo Administration and Behavioral Testing

- Animal Models: hSOD1 G93A and hTDP-43 A315T mouse models for ALS, and transgenic mouse models of Alzheimer's disease.[2]
- Administration: NU-9 is administered orally.[1][9] A common dosage used in studies is 100 mg/kg/day.[17]
- Behavioral Assessments: For Alzheimer's models, memory tests such as the Morris water maze or object recognition tests are employed.[1][9] For ALS models, motor function tests are used to assess disease progression.





General Experimental Workflow for NU-9 Evaluation

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Caption: General Experimental Workflow for NU-9 Evaluation

Conclusion

NU-9 is a novel neuroprotective compound with a well-defined mechanism of action centered on the enhancement of lysosomal protein degradation. Its efficacy in preclinical models of both ALS and Alzheimer's disease suggests a potential therapeutic benefit for a range of neurodegenerative disorders characterized by protein aggregation. Further research, including clinical trials, will be crucial to determine its safety and efficacy in humans. The information presented in this guide provides a solid foundation for researchers and clinicians interested in the continued development of NU-9 as a potential therapeutic agent.

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